molecular formula C7H8ClN3O2 B13071509 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13071509
M. Wt: 201.61 g/mol
InChI Key: WYMAKUYMCLIRPD-OWOJBTEDSA-N
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Description

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine dione derivative characterized by:

  • A 5-amino substituent on the pyrimidine ring.
  • A 3-chloropropenyl group (3-chloroprop-2-en-1-yl) at the N1 position.

The structural features of this compound—such as the electron-withdrawing chlorine atom and the unsaturated propenyl chain—may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

5-amino-1-[(E)-3-chloroprop-2-enyl]pyrimidine-2,4-dione

InChI

InChI=1S/C7H8ClN3O2/c8-2-1-3-11-4-5(9)6(12)10-7(11)13/h1-2,4H,3,9H2,(H,10,12,13)/b2-1+

InChI Key

WYMAKUYMCLIRPD-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C/C=C/Cl)N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC=CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione with 3-chloroprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropropenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloropropenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and chloropropenyl groups can form hydrogen bonds or covalent interactions with target proteins or enzymes, modulating their activity. The tetrahydropyrimidine-dione core may also play a role in stabilizing these interactions and enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydropyrimidine-2,4-dione core but differ in substituents, leading to variations in physicochemical and biological properties:

Structural Analogs and Their Key Features

Compound Name Substituents Molecular Weight Key Features Potential Applications
5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione N1: 3-chloropropenyl; C5: NH₂ Not explicitly stated Chlorine enhances lipophilicity; propenyl group may confer reactivity. Investigated for antitumor activity
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (EN300-386:198) N1: CF₃CH₂; C5: CH₂NH₂ 265.65 (HCl salt) Trifluoroethyl group increases electron-withdrawing effects and metabolic stability. Building block in medicinal chemistry
5-Amino-1-ethyl-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione N1: ethyl; C3: propenyl 209.21 (calc.) Ethyl and propenyl groups may reduce steric hindrance. Synthetic intermediate
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione N1: CH₂OCH₃ 171.15 Methoxymethyl enhances hydrophilicity. Research chemical
5-Methyluracil C5: CH₃ 126.11 Methyl group simplifies structure; lacks amino substituent. Nucleic acid analog; biological studies

Comparative Analysis

Substituent Effects on Reactivity and Solubility
  • Chlorine vs. In contrast, the trifluoroethyl group in EN300-386:198 () significantly increases electron-withdrawing effects, enhancing metabolic stability but reducing solubility .
  • Amino (NH₂) vs.

Biological Activity

5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of 5-Amino-1-(3-chloroprop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is C9H10ClN3O2C_9H_{10}ClN_3O_2. The compound features a tetrahydropyrimidine core with an amino group and a chloropropenyl substituent. It can be synthesized through various methods including heterocyclization reactions involving starting materials such as bis(2-chloroprop-2-en-1-yl)sulfide and hydrazine derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to tetrahydropyrimidines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) leading to apoptosis in tumor cells. One study noted that certain derivatives increased superoxide dismutase activity while decreasing catalase levels, suggesting a ROS-mediated pathway for inducing cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research indicates that similar tetrahydropyrimidine derivatives have shown effectiveness against a range of bacterial strains. The presence of the amino group is crucial for enhancing the antimicrobial activity by facilitating interactions with microbial cell membranes.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of 5-amino derivatives on cancer cells:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Findings : The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity:

  • Microbial Strains : Escherichia coli, Staphylococcus aureus.
  • Results : The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Values Mechanism
CytotoxicityMCF-715 µMApoptosis via ROS
HeLa12 µMMitochondrial pathway
AntimicrobialE. coli32 µg/mLCell wall disruption
S. aureus28 µg/mLMembrane integrity loss

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